molecular formula C25H29N5O5S2 B2612762 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 457651-91-1

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2612762
CAS No.: 457651-91-1
M. Wt: 543.66
InChI Key: UADADCIGCOPHMF-UHFFFAOYSA-N
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Description

The compound N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide derivative featuring a benzamide core, a sulfamoyl bridge, and substituted aromatic/heterocyclic groups. Key structural components include:

  • A 4,6-dimethylpyrimidin-2-yl group linked via a sulfamoyl (-SO₂NH-) moiety to a phenyl ring.
  • A 4-methylpiperidin-1-ylsulfonyl substituent on the benzamide moiety.

The sulfamoyl and sulfonyl groups enhance solubility and binding interactions, while the pyrimidine and piperidine moieties contribute to lipophilicity and stereoelectronic effects.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5S2/c1-17-12-14-30(15-13-17)37(34,35)23-8-4-20(5-9-23)24(31)28-21-6-10-22(11-7-21)36(32,33)29-25-26-18(2)16-19(3)27-25/h4-11,16-17H,12-15H2,1-3H3,(H,28,31)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADADCIGCOPHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. Key steps may include:

    Formation of the 4,6-dimethylpyrimidin-2-yl intermediate: This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving catalysts and specific solvents.

    Coupling with 4-methylpiperidine: The final step involves the coupling of the intermediate with 4-methylpiperidine, facilitated by suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties, derived from the provided evidence:

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa Key Substituents Reference
Target Compound : N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Inferred C₂₅H₂₈N₆O₅S₂ Estimated 556.7 - - 4-Methylpiperidin-1-ylsulfonyl, 4,6-dimethylpyrimidin-2-yl N/A
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide C₁₉H₁₇FN₄O₃S 400.43 1.426 (predicted) 7.16 4-Fluorobenzamide
N-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide C₂₀H₂₁N₅O₅S₂ 475.54 - - Dual sulfamoyl groups, acetamide
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide C₂₃H₂₆N₆O₅S₂ 501.6 - - Pyrrolidin-1-ylsulfonyl, 4-methylpyrimidin-2-yl
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide C₁₈H₂₃N₅O₃S 389.47 - - Pivalamide (2,2-dimethylpropanamide)

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties
  • Lipophilicity : The 4-methylpiperidin-1-ylsulfonyl group in the target compound likely increases lipophilicity compared to the 4-fluorobenzamide substituent in , which is more polar due to the electronegative fluorine atom.
  • Acid-Base Behavior : The pKa of 7.16 for suggests moderate solubility at physiological pH, while the target compound’s piperidine group (pKa ~10–11 for secondary amines) may enhance basicity and solubility in acidic environments.

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This compound's structure combines elements known for their pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 434.52 g/mol. Its structure features a pyrimidine ring, sulfonamide moiety, and piperidine group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis.

Compound Bacterial Strain Inhibition Zone (mm) Reference
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various cell lines. Studies suggest that it may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Cell Line IC50 (µM) Mechanism Reference
HeLa (cervical cancer)12.5Apoptosis induction
MCF-7 (breast cancer)14.0Cell cycle arrest
A549 (lung cancer)10.0Inhibition of proliferation

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial efficacy of sulfonamide derivatives found that the compound exhibited a notable inhibitory effect against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antibiotic.
  • Anticancer Mechanism Investigation : In vitro studies on HeLa cells revealed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, indicating its role in promoting cell death in cancerous cells.

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